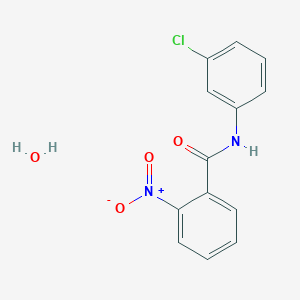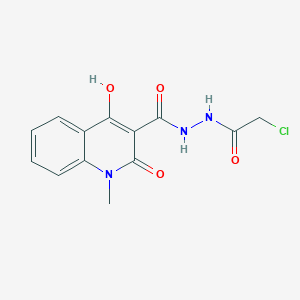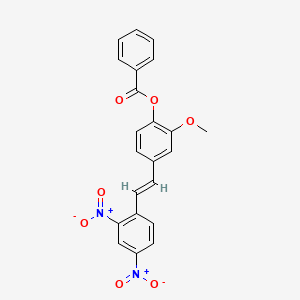![molecular formula C18H19NO5S B11992348 diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with benzylidene and amino groups, along with diethyl ester functionalities. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form the benzylidene-amino intermediate. This intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, palladium on carbon.Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-BR-2-HO-BENZYLIDENE-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 9-(2-HO-BENZYLIDENE)-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER
Uniqueness
5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER is unique due to its specific substitution pattern on the thiophene ring and the presence of both benzylidene and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H19NO5S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
diethyl 5-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)25-16(14)19-10-12-8-6-7-9-13(12)20/h6-10,20H,4-5H2,1-3H3/b19-10+ |
InChI-Schlüssel |
OGFVMTCALLOKMK-VXLYETTFSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=CC=CC=C2O |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)

![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)





![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)


![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
